
(R)-(1-aminopropyl)boronic acid
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Overview
Description
(R)-(1-Aminopropyl)boronic acid (CAS 2932-98-1) is a chiral boronic acid derivative with the molecular formula C₃H₁₀BNO₂ and a molecular weight of 102.93 g/mol . Its structure consists of a boronic acid group (-B(OH)₂) attached to a three-carbon chain terminating in a primary amine (-NH₂), with the (R)-configuration at the chiral center (Figure 1). This compound is part of a broader class of aminopropylboronic acids, which are of significant interest in medicinal chemistry due to their ability to interact with biological targets such as proteasomes and histone deacetylases (HDACs) . Boronic acids are also known for their reversible covalent binding to diols and hydroxyl groups, enabling applications in catalysis, sensing, and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-aminopropyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a boronic ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of ®-(1-aminopropyl)boronic acid may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-(1-aminopropyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The amino group in ®-(1-aminopropyl)boronic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted boronic acid derivatives .
Scientific Research Applications
®-(1-aminopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron.
Medicine: ®-(1-aminopropyl)boronic acid is investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-(1-aminopropyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophilic groups. This interaction can inhibit the activity of enzymes that rely on these functional groups, thereby modulating various biochemical pathways. The boron atom in the compound plays a crucial role in these interactions, acting as a Lewis acid to facilitate the formation of covalent bonds .
Comparison with Similar Compounds
Structural Analogues
Aminopropylboronic Acids
(R)-(1-Aminopropyl)boronic acid shares structural similarities with other aminopropylboronic acids, such as (1R)-1-Amino-4-azidobutan-1-ylboronic acid and αR-(3-bromopropyl)boronic acid (Table 1). These compounds differ in substituents (e.g., azide, bromine) or stereochemistry, which influence their reactivity and biological activity. For instance, αR-(3-bromopropyl)boronic acid is often stabilized as a pinanediol ester (CAS 131100-00-0), enhancing its solubility and stability .
Table 1: Structural Comparison of Selected Boronic Acids
Proteasome Inhibitors
Boronic acid-containing proteasome inhibitors, such as Bortezomib, PS-1, and MG-132, exhibit potent activity due to their boronic acid moiety, which forms reversible bonds with the proteasome’s catalytic threonine residues .
HDAC Inhibitors
Boronic acids such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate HDAC inhibitory activity, achieving 50% appressorium inhibition in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) . The phenoxy and methoxyethyl groups in these compounds enhance binding affinity compared to simpler aminopropylboronic acids, indicating that substituent diversity significantly impacts potency .
Reactivity and Stability
Oxidation by H₂O₂
Boronic acids undergo oxidation to boronate esters or alcohols in the presence of H₂O₂. For example, 4-nitrophenylboronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH 11 . The reaction is pH-dependent, with optimal conversion under basic conditions. Esterified derivatives (e.g., pinacol esters) exhibit slower oxidation rates, suggesting that this compound’s stability could be modulated via esterification .
pH and Temperature Effects
The reactivity of boronic acids is highly pH-sensitive. For instance, the conversion efficiency of 4-nitrophenylboronic acid increases from 20% at pH 6.9 to >90% at pH 11 . Similar pH-dependent behavior is expected for this compound, which may influence its pharmacokinetics in physiological environments.
Stereochemical Considerations
The (R)-configuration of this compound may enhance enantioselective interactions with chiral biological targets. For example, cyclopropylboronic acids exhibit enantioselective 1,4-additions to alkynes, driven by their stereochemistry . Comparative studies with (S)-isomers are needed to confirm stereochemical advantages in therapeutic applications.
Biological Activity
(R)-(1-aminopropyl)boronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological properties, mechanisms of action, and potential applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its boronic acid functional group, which contributes to its reactivity and biological activity. The presence of the amino group enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Enzyme Inhibition
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of specific enzymes. For example, boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis. Research indicates that certain derivatives of boronic acids can selectively inhibit Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), an essential enzyme for malaria parasite egress from host cells .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to bactericidal effects .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, potentially mitigating damage associated with various diseases .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing healthy cells. For instance, certain studies have reported IC50 values indicating effective cytotoxicity against breast cancer cell lines (MCF-7), while demonstrating higher viability in normal cell lines .
Case Studies
Applications in Medicine
The unique properties of this compound suggest several potential applications in medicine:
- Antimalarial Drugs : Due to its inhibitory effects on PfSUB1, this compound could be developed as a novel antimalarial agent.
- Antibiotic Development : Its antimicrobial activity positions it as a candidate for new antibiotics targeting resistant strains.
- Cancer Therapy : The selective cytotoxicity towards cancer cells makes it a promising lead in cancer treatment strategies.
Q & A
Basic Research Questions
Q. What synthetic challenges arise when working with (R)-(1-aminopropyl)boronic acid, and how can they be methodologically addressed?
- Answer : The synthesis of this compound and its derivatives often faces challenges such as boroxine formation (cyclic trimers) due to dehydration and purification difficulties. To mitigate boroxine formation, researchers can use anhydrous solvents (e.g., chloroform) and controlled dehydration conditions (e.g., azeotropic water removal). For purification, protecting the boronic acid as a boronate ester (e.g., with pinacol) improves stability during multi-step syntheses . Post-polymerization modification is another strategy for incorporating boronic acids into polymers while avoiding side reactions .
Q. How can the interaction between this compound and diols be experimentally quantified?
- Answer : The reversible binding of boronic acids to diols can be studied using fluorescence spectroscopy, where diol binding induces pKa shifts in boronic acid reporters. HPLC with post-column derivatization (e.g., using rhodamine-based receptors) or isothermal titration calorimetry (ITC) provides quantitative data on binding affinity and stoichiometry. These methods exploit the pH-dependent equilibrium between free boronic acid and boronate ester complexes .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Answer : Mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) is effective but requires derivatization (e.g., with diols like mannitol) to prevent boroxine formation during analysis. Nuclear magnetic resonance (NMR) spectroscopy, particularly 11B NMR, directly probes boron environments. For impurities, triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode enables trace detection without derivatization .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic stability of this compound derivatives?
- Answer : High-level quantum mechanical calculations, such as second-order Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) methods, model boroxine formation energetics. Polarized Continuum Models (PCM) simulate solvent effects. Comparative studies of aliphatic vs. aromatic boronic acids reveal steric and electronic influences on stability, guiding molecular design .
Q. What strategies enable the detection of trace boronic acid impurities in pharmaceutical matrices?
- Answer : Ultra-sensitive LC-MS/MS in MRM mode quantifies impurities like residual this compound at sub-ppm levels. Method validation includes specificity testing against structurally similar compounds and robustness assessments under varying pH/temperature. Computational mutagenicity alerts (e.g., using QSAR models) prioritize impurities for analytical control .
Q. How can machine learning optimize boronic acid selection for enantioselective sensing applications?
- Answer : A data-driven workflow combines Principal Component Analysis (PCA) of QSAR descriptors (e.g., electronic, steric parameters) with k-means clustering to map chemical diversity. Selecting boronic acids near cluster centroids ensures coverage of diverse binding motifs. This approach was validated in chiral alcohol recognition using β-amino alcohol catalysts and HPLC enantiomeric excess analysis .
Q. What role do dynamic covalent bonds play in designing self-healing hydrogels with this compound?
- Answer : Boronate ester cross-linking enables pH- and sugar-responsive hydrogels. For example, polysaccharide-based hydrogels (e.g., alginate or dextran) functionalized with boronic acids exhibit self-healing via reversible diol binding. Rheological studies and fluorescence recovery after photobleaching (FRAP) characterize dynamic bond kinetics .
Q. Methodological Tables
Table 1: Key Techniques for Boronic Acid Analysis
Table 2: Computational Methods for Stability Prediction
Properties
Molecular Formula |
C3H10BNO2 |
---|---|
Molecular Weight |
102.93 g/mol |
IUPAC Name |
1-aminopropylboronic acid |
InChI |
InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3 |
InChI Key |
JFEHBKFDKBNKAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)N)(O)O |
Origin of Product |
United States |
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